molecular formula C4H2F8O4S B8822665 Ethanesulfonic acid, 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)- CAS No. 88986-19-0

Ethanesulfonic acid, 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)-

Cat. No.: B8822665
CAS No.: 88986-19-0
M. Wt: 298.11 g/mol
InChI Key: FBHVKOTUBJVWJB-UHFFFAOYSA-N
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Description

Ethanesulfonic acid, 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)- is a fluorinated organic compound known for its unique chemical properties and applications. This compound is characterized by its high thermal stability, low volatility, and strong acidic nature, making it a valuable reagent in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethane-1-sulfonic acid typically involves the reaction of tetrafluoroethylene with a sulfonating agent under controlled conditions. One common method includes the use of sulfur trioxide or chlorosulfonic acid as the sulfonating agent, which reacts with tetrafluoroethylene to form the desired sulfonic acid derivative .

Industrial Production Methods

Industrial production of this compound often involves large-scale sulfonation processes, where tetrafluoroethylene is continuously fed into a reactor containing the sulfonating agent. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion and high yield of the product .

Chemical Reactions Analysis

Types of Reactions

Ethanesulfonic acid, 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonate esters, while reduction can produce sulfonamides .

Scientific Research Applications

Ethanesulfonic acid, 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a strong acid catalyst in various organic reactions.

    Biology: Employed in the synthesis of fluorinated biomolecules for studying enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of fluorinated polymers and surfactants.

Mechanism of Action

The mechanism by which 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethane-1-sulfonic acid exerts its effects involves its strong acidic nature, which allows it to act as a proton donor in various chemical reactions. The compound can interact with molecular targets such as enzymes and proteins, altering their structure and function. The pathways involved in these interactions are often related to the formation of hydrogen bonds and electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanesulfonic acid, 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)- is unique due to its combination of high thermal stability, low volatility, and strong acidity. These properties make it particularly valuable in applications where other compounds may not perform as effectively .

Properties

CAS No.

88986-19-0

Molecular Formula

C4H2F8O4S

Molecular Weight

298.11 g/mol

IUPAC Name

1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonic acid

InChI

InChI=1S/C4H2F8O4S/c5-1(6)2(7,8)16-3(9,10)4(11,12)17(13,14)15/h1H,(H,13,14,15)

InChI Key

FBHVKOTUBJVWJB-UHFFFAOYSA-N

Canonical SMILES

C(C(OC(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(F)F

Origin of Product

United States

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